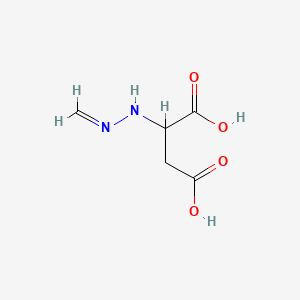

2-(2-Methylenehydrazino)succinic acid

Description

2-(2-Methylenehydrazino)succinic acid is a hydrazine derivative of succinic acid, characterized by a methylenehydrazino group (-NH-N=CH₂) attached to the second carbon of the succinic acid backbone.

Propriétés

Numéro CAS |

118186-92-8 |

|---|---|

Formule moléculaire |

C5H8N2O4 |

Poids moléculaire |

160.129 |

Nom IUPAC |

2-(2-methylidenehydrazinyl)butanedioic acid |

InChI |

InChI=1S/C5H8N2O4/c1-6-7-3(5(10)11)2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11) |

Clé InChI |

SQOHVLNRRGJNQO-UHFFFAOYSA-N |

SMILES |

C=NNC(CC(=O)O)C(=O)O |

Synonymes |

Butanedioic acid, (methylenehydrazino)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to 2-(2-methylenehydrazino)succinic acid, including substituted succinic acids, hydrazine derivatives, and bio-based analogs.

Structural Analogs

2.1.1 2-(Substituted Benzylidene)succinic Acids

These compounds feature a benzylidene group (-CH=Ar) attached to the succinic acid backbone. Key findings include:

- Synthesis : Prepared via condensation of succinic acid derivatives with aromatic aldehydes. For example, (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was synthesized using ChemBioDraw Ultra 11.0 and evaluated for bioactivity .

- Bioactivity : Demonstrated higher enzyme inhibition scores (0.21–0.37) compared to anti-inflammatory drugs like darbufelone and prifelone but lower than tebufelone .

- Toxicity : Computational models (Osiris Property Explorer) predicted low mutagenic and irritant risks for benzylidene-succinic acids .

2.1.2 2-Methylsuccinic Acid

- Structure : A branched-chain succinic acid with a methyl group on the second carbon (C5H8O4) .

- Applications: Primarily used in industrial polymer production and as a precursor for biodegradable plastics. Unlike 2-(2-methylenehydrazino)succinic acid, it lacks nitrogen-based functional groups, limiting its pharmacological utility .

Functional Analogs

2.2.1 Succinic Acid Hydrazides

- Daminozide (Succinic acid 2,2-dimethylhydrazide): A plant growth regulator with the formula C6H12N2O3. Exhibits solid-state stability (MP: 154°C) and is structurally distinct due to its dimethylhydrazide group .

- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides: Synthesized via reactions involving succinic acid derivatives and sulfonylguanidines. These compounds show anticonvulsant activity but require complex purification steps (e.g., column chromatography with dichloromethane:methanol) .

Industrial and Bio-Based Analogs

- Bio-Based Succinic Acid: Produced via microbial fermentation (e.g., Actinobacillus succinogenes) using corn stover. Achieves 11.5 kilotons/year with a 20.4% ROI, emphasizing sustainability over petrochemical routes .

- Bis(2-hydroxyethyl) 2-phenylsuccinate: A diester derivative used in polymer blends. Its synthesis involves esterification of succinic acid, differing from the hydrazino derivatives in reactivity and applications .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bioactivity Scores of Selected Compounds

| Compound | Enzyme Inhibition Score | GPCR Ligand Activity | Ion Channel Modulation |

|---|---|---|---|

| (E)-2-(3,5-di-t-Bu-4-OH-benzylidene)succinic acid | 0.37 | 0.12 | -0.05 |

| Darbufelone | 0.18 | 0.21 | 0.10 |

| Tebufelone | 0.45 | 0.30 | 0.15 |

Key Research Findings

- Synthesis Challenges: Hydrazino-succinic acid derivatives often require multi-step syntheses with low to moderate yields (31–86%) and stringent purification (e.g., HPLC, TLC) .

- Pharmacological Potential: Substituted benzylidene-succinic acids exhibit superior bioactivity to many anti-inflammatory drugs, suggesting that 2-(2-methylenehydrazino)succinic acid could be optimized for similar targets .

- Industrial Relevance: Bio-based succinic acid production highlights the economic viability of succinate derivatives, though functionalization (e.g., hydrazino groups) remains underexplored in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.